![molecular formula C10H10N4 B3019870 N-allylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2320855-78-3](/img/structure/B3019870.png)

N-allylpyrido[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

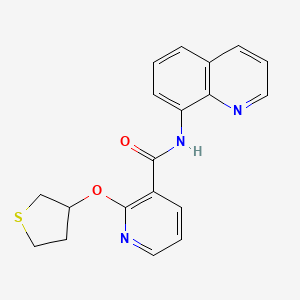

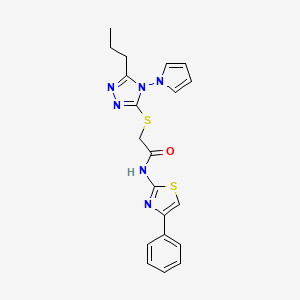

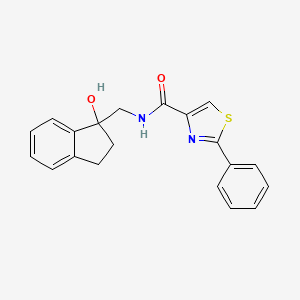

The synthesis of N-allylpyrido[3,4-d]pyrimidin-4-amine derivatives has been a subject of interest due to their potential antitumor activities. In one study, the synthesis of new amino derivatives of pyrido3,2:4,5thieno[3,2-d]pyrimidines was achieved by refluxing the 8-chloro derivatives with various amines. This process also led to the creation of two new heterocyclic systems: furo[2–e]imidazo[1,2-c]pyrimidine and furo[2,3-e]pyrimido[1,2-c]pyrimidine. The antitumor activity of these compounds was evaluated, and a structure-activity relationship was established, indicating that the activity largely depends on the nature of the amine fragments .

Molecular Structure Analysis

The molecular structure of a related compound, N-(3,4-dimethoxyphenyl)pyrido[3,2:4,5]thieno[3,2-d]pyrimidin-4-amine, was determined using single-crystal X-ray diffraction. This compound, designed as an inhibitor of CLK1 and DYRK1A kinases, has an orthorhombic crystal structure in the space group Pca21. The solid-state data obtained from this analysis could provide insights into the biological mechanism of action of these inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[3,4-d]pyrimidine derivatives typically include palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. These reactions are used to introduce various substituents at the C-4 position of the pyrimidine ring, which is crucial for the development of compounds with potential anticancer properties. The use of a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, allows for the generation of a diverse array of derivatives .

Physical and Chemical Properties Analysis

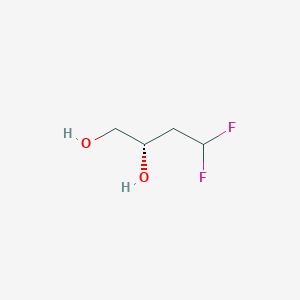

The physical and chemical properties of this compound derivatives are not explicitly detailed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that these properties are influenced by the substituents attached to the pyrimidine ring. The cytotoxicity evaluation of these compounds against various cancer cell lines indicates that they have selective activities, which could be attributed to their physical and chemical properties. The SAR study mentioned in one of the papers could help in understanding how these properties affect the biological activity of the compounds .

Wirkmechanismus

Mode of Action

The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to suppress the activation of IGF1R and Src , and inhibit CDK2 . The compound’s interaction with these targets results in significant changes, including the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting IGF1R and Src, it impacts the PI3K-PKB mTOR pathway , which is crucial for cell proliferation and survival. By inhibiting CDK2, it affects the cell cycle, potentially leading to cell cycle arrest .

Pharmacokinetics

The compound’s ability to inhibit the growth of various cell lines in vitro suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The compound’s action results in significant molecular and cellular effects. It has been found to significantly inhibit the viability of several NSCLC cell lines in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of NSCLC xenograft tumors .

Eigenschaften

IUPAC Name |

N-prop-2-enylpyrido[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-2-4-12-10-8-3-5-11-6-9(8)13-7-14-10/h2-3,5-7H,1,4H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYVYXHFZBAONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3019787.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)

![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)

![diethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B3019797.png)

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)

![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)